ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate
Description
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate is an organic compound with the molecular formula C12H13NO4. This compound is known for its unique structure, which includes an ethoxy group, a phenyl ring, and a carbonate moiety. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C12H13NO5/c1-3-16-18-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9+ |
InChI Key |
OWXRYJGXNWIKBK-UKTHLTGXSA-N |
Isomeric SMILES |
CCOOC(=O)O/N=C(\C)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate can be achieved through several methods. One common method involves the reaction of 1-phenyl-1,2-propanedione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is often purified using techniques such as distillation or crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate can be compared with similar compounds such as:
1-Phenyl-1,2-propanedione-2-(O-ethoxycarbonyl)oxime: Similar structure but different functional groups.
Ethyl [(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate: Similar name but different chemical properties.
1-Phenyl-1,2-propanedione-2-(O-ethoxycarbonyl)oxime: Another derivative with distinct reactivity.
These compounds share some structural similarities but differ in their reactivity, stability, and applications, making this compound unique in its own right.
Biological Activity
Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate, also known by its chemical structure and various synonyms, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 279.33 g/mol
- CAS Number : 82717-96-2
This compound exhibits various biological activities, primarily through its interaction with specific biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and cancer.
- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which can protect cells from oxidative stress and related damage.
- Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anticancer Properties
In a study focusing on the anticancer effects of this compound, researchers treated A431 cells with varying concentrations of the compound. Results indicated that higher concentrations led to increased cell death rates, with a notable decrease in cell viability observed at concentrations above 0.5 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer drug.
Case Study 2: Diabetes Management
Another investigation assessed the compound's effects on glucose metabolism in diabetic models. This compound was administered to diabetic rats, resulting in significant reductions in blood glucose levels compared to control groups. This suggests its potential utility in managing diabetes through enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
